REACTION_CXSMILES
|
[C:1](#[N:5])/[CH:2]=[CH:3]/[CH3:4].[NH:6]([C:8]1[S:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1)[NH2:7].OCC[N+](C)(C)C>C(O)C>[NH2:5][C:1]1[CH2:2][CH:3]([CH3:4])[N:6]([C:8]2[S:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)[N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 20.1 g
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo and water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The separated solid is collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
The effluent is refluxed with the gradual addition of hexane
|
Type
|
CUSTOM
|
Details
|
to give a crystalline product
|
Type
|
CUSTOM
|
Details
|
The crystallization step
|
Type
|
CUSTOM
|
Details
|
to give 0.5 g
|
Name
|
|
Type
|
|
Smiles
|
NC1=NN(C(C1)C)C=1SC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |